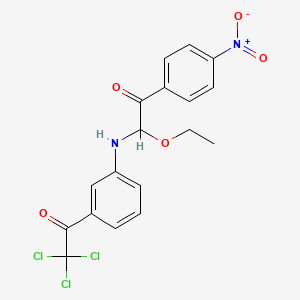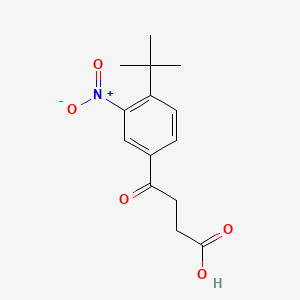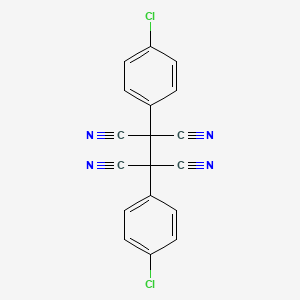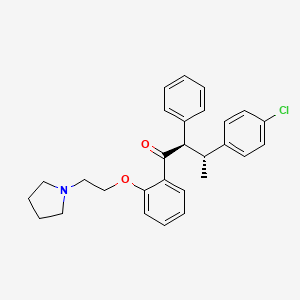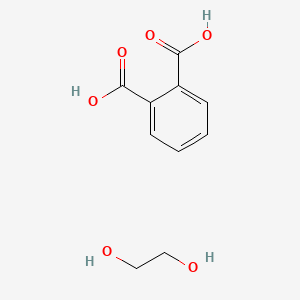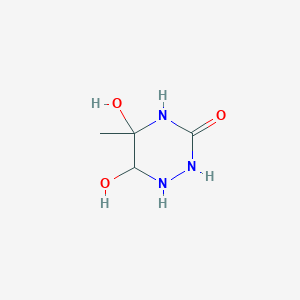
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol is a chemical compound with the molecular formula C17H34O8 It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as an alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. The process can be summarized as follows:
Initiation: The reaction begins with the activation of the initiator, which is usually an alcohol.
Propagation: Ethylene oxide is added stepwise to the activated initiator, forming the polyether chain.
Termination: The reaction is terminated by the addition of a suitable terminating agent, resulting in the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes:
Feed Preparation: The initiator and ethylene oxide are prepared and fed into the reactor.
Reaction Control: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Product Isolation: The final product is isolated and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological membranes and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s polyether structure allows it to interact with hydrophobic and hydrophilic regions of molecules, making it an effective solubilizing agent. Additionally, its hydroxyl group can participate in hydrogen bonding, further enhancing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Similar polyether structure but with a different chain length.
23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol: Contains a bromine atom, which alters its chemical properties.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Contains acetate groups, which modify its reactivity.
Uniqueness
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol is unique due to its specific chain length and the presence of a terminal hydroxyl group. This combination of features gives it distinct solubilizing properties and makes it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
27419-93-8 |
|---|---|
Molekularformel |
C17H34O8 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H34O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h2,18H,1,3-17H2 |
InChI-Schlüssel |
IHGQGUSKPKJGMO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


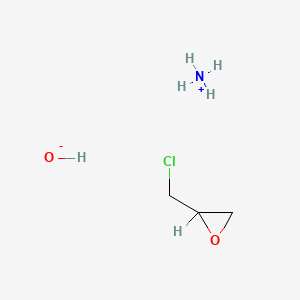
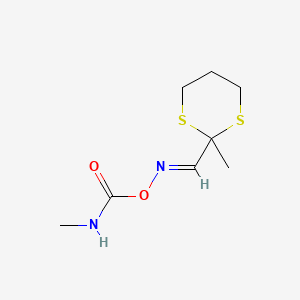

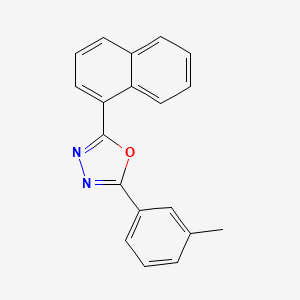

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
